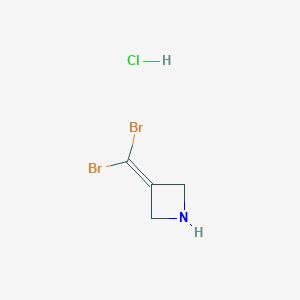

3-(Dibromomethylidene)azetidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Dibromomethylidene)azetidine hydrochloride is a chemical compound with the CAS Number: 2460749-51-1 . It has a molecular weight of 263.36 . The IUPAC name for this compound is 3-(dibromomethylene)azetidine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-(Dibromomethylidene)azetidine hydrochloride is 1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-(Dibromomethylidene)azetidine hydrochloride is used in chemical synthesis . The reactivity of azetidines, such as 3-(Dibromomethylidene)azetidine hydrochloride, is driven by a considerable ring strain . This unique reactivity can be triggered under appropriate reaction conditions .

Medicinal Chemistry

Azetidines, including 3-(Dibromomethylidene)azetidine hydrochloride, are important in medicinal chemistry . They appear in bioactive molecules and natural products . For example, azetidine-containing natural products, such as azetidine-2-carboxylic acid .

Drug Discovery

Azetidines are used as motifs in drug discovery . They are found in drugs like azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .

Polymer Synthesis

Azetidines have been applied in polymer synthesis . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in this field .

Peptidomimetic and Nucleic Acid Chemistry

Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . Their aptness as amino acid surrogates is particularly noteworthy .

Material Science

Scientists with experience in material science have used 3-(Dibromomethylidene)azetidine hydrochloride in their research . The unique properties of azetidines make them suitable for various applications in this field .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

3-(Dibromomethylidene)azetidine;hydrochloride primarily targets specific enzymes involved in cellular replication and repair processes. These enzymes are crucial for maintaining the integrity of cellular DNA. By inhibiting these enzymes, 3-(Dibromomethylidene)azetidine;hydrochloride disrupts the normal function of cells, particularly those that are rapidly dividing, such as cancer cells .

Mode of Action

The interaction of 3-(Dibromomethylidene)azetidine;hydrochloride with its target enzymes involves the formation of covalent bonds with the active sites of these enzymes. This binding inhibits the enzymes’ activity, leading to the accumulation of DNA damage in the affected cells. As a result, 3-(Dibromomethylidene)azetidine;hydrochloride effectively halts the proliferation of rapidly dividing cells by preventing DNA repair and replication .

Biochemical Pathways

3-(Dibromomethylidene)azetidine;hydrochloride affects several biochemical pathways, primarily those involved in DNA synthesis and repair. The inhibition of key enzymes in these pathways leads to the activation of cellular stress responses, including the p53 pathway, which can induce cell cycle arrest and apoptosis. Consequently, 3-(Dibromomethylidene)azetidine;hydrochloride triggers a cascade of downstream effects that culminate in the death of the targeted cells .

Pharmacokinetics

The pharmacokinetics of 3-(Dibromomethylidene)azetidine;hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, 3-(Dibromomethylidene)azetidine;hydrochloride is rapidly absorbed into the bloodstream and distributed to various tissues. The compound undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of 3-(Dibromomethylidene)azetidine;hydrochloride is influenced by factors such as dosage form and route of administration .

Result of Action

The molecular and cellular effects of 3-(Dibromomethylidene)azetidine;hydrochloride include the induction of DNA damage, inhibition of cell proliferation, and activation of apoptotic pathways. By targeting rapidly dividing cells, 3-(Dibromomethylidene)azetidine;hydrochloride effectively reduces tumor growth and can lead to tumor regression. The compound’s action results in the selective elimination of cancerous cells while sparing normal, non-dividing cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 3-(Dibromomethylidene)azetidine;hydrochloride. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic efficacy. Additionally, interactions with other drugs or compounds can alter the pharmacokinetics and pharmacodynamics of 3-(Dibromomethylidene)azetidine;hydrochloride, potentially leading to reduced effectiveness or increased toxicity .

: Source

Eigenschaften

IUPAC Name |

3-(dibromomethylidene)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWHNJHEJGPYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(Br)Br)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2636675.png)

![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)

![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)

![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)

![(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2636690.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2636695.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)